molecular formula C17H30N4O3 B7042771 [1-[4-Methyl-2-(2-oxopiperidin-1-yl)pentanoyl]piperidin-4-yl]urea

[1-[4-Methyl-2-(2-oxopiperidin-1-yl)pentanoyl]piperidin-4-yl]urea

Cat. No.: B7042771
M. Wt: 338.4 g/mol
InChI Key: YTINMLZFBUDPDU-UHFFFAOYSA-N
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Description

[1-[4-Methyl-2-(2-oxopiperidin-1-yl)pentanoyl]piperidin-4-yl]urea: is a complex organic compound featuring a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[4-Methyl-2-(2-oxopiperidin-1-yl)pentanoyl]piperidin-4-yl]urea typically involves multiple steps, starting from commercially available precursors. One common route includes the acylation of piperidine derivatives followed by urea formation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is optimized for cost-effectiveness and scalability, often employing automated systems for precise control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be functionalized with various substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, [1-[4-Methyl-2-(2-oxopiperidin-1-yl)pentanoyl]piperidin-4-yl]urea is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. It has shown promise in preliminary studies for its ability to interact with specific biological targets, making it a candidate for further investigation in medicinal chemistry .

Medicine

In medicine, derivatives of this compound are being explored for their therapeutic potential. They may exhibit activities such as anti-inflammatory, analgesic, or antimicrobial effects, depending on their specific structural modifications .

Industry

Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of [1-[4-Methyl-2-(2-oxopiperidin-1-yl)pentanoyl]piperidin-4-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to the desired therapeutic effects. The exact pathways and targets are still under investigation, but initial studies suggest involvement in key signaling cascades .

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: These include compounds like piperidine itself, piperidinone, and various substituted piperidines.

    Urea derivatives: Compounds such as thiourea and N,N’-disubstituted ureas share structural similarities.

Uniqueness

What sets [1-[4-Methyl-2-(2-oxopiperidin-1-yl)pentanoyl]piperidin-4-yl]urea apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable scaffold for the development of new therapeutic agents .

Properties

IUPAC Name

[1-[4-methyl-2-(2-oxopiperidin-1-yl)pentanoyl]piperidin-4-yl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N4O3/c1-12(2)11-14(21-8-4-3-5-15(21)22)16(23)20-9-6-13(7-10-20)19-17(18)24/h12-14H,3-11H2,1-2H3,(H3,18,19,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTINMLZFBUDPDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N1CCC(CC1)NC(=O)N)N2CCCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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